molecular formula C15H11ClN8O B12160800 4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B12160800
M. Wt: 354.75 g/mol
InChI Key: SXVCKAJEJNOLIS-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a tetrazole and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Synthesis of the Triazolopyridine Moiety: This involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine carboxylic acid.

    Coupling Reaction: The final step involves coupling the tetrazole and triazolopyridine intermediates with a 4-chlorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole and triazolopyridine moieties.

    Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.

    Substitution: The chloro group on the benzamide can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzamides.

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

    Pathway Modulation: It can modulate signaling pathways by interacting with key proteins or receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H11ClN8O

Molecular Weight

354.75 g/mol

IUPAC Name

4-chloro-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H11ClN8O/c16-10-4-5-11(12(7-10)24-9-18-21-22-24)15(25)17-8-14-20-19-13-3-1-2-6-23(13)14/h1-7,9H,8H2,(H,17,25)

InChI Key

SXVCKAJEJNOLIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

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